molecular formula C14H18N2O B3866998 [1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol

[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol

Cat. No.: B3866998
M. Wt: 230.31 g/mol
InChI Key: PBOSUJQHYYRGHM-UHFFFAOYSA-N
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Description

1-methyl-2-(propan-2-yl)-1H-imidazol-5-ylmethanol: is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is characterized by the presence of a phenyl group attached to the imidazole ring, along with a hydroxyl group on the methanol moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(3-methyl-2-propan-2-ylimidazol-4-yl)-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-10(2)14-15-9-12(16(14)3)13(17)11-7-5-4-6-8-11/h4-10,13,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBOSUJQHYYRGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(N1C)C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by alkylation and subsequent functionalization to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(propan-2-yl)-1H-imidazol-5-ylmethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the imidazole ring.

    Substitution: The phenyl group or other substituents can be replaced with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-methyl-2-(propan-2-yl)-1H-imidazol-5-ylmethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(propan-2-yl)-1H-imidazol-5-ylmethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity and protein function. The phenyl and hydroxyl groups contribute to the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simpler structure.

    Benzimidazole: Contains a fused benzene ring, offering different chemical properties and applications.

    Histidine: An amino acid with an imidazole side chain, important in biological systems.

Uniqueness

1-methyl-2-(propan-2-yl)-1H-imidazol-5-ylmethanol is unique due to its specific substituents, which confer distinct chemical and biological properties. The combination of the imidazole ring with the phenyl and hydroxyl groups allows for versatile reactivity and a wide range of applications, distinguishing it from other imidazole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol
Reactant of Route 2
Reactant of Route 2
[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl](phenyl)methanol

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